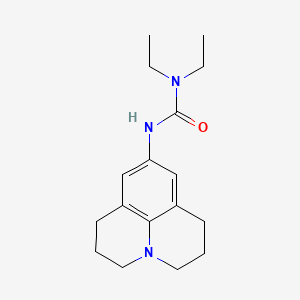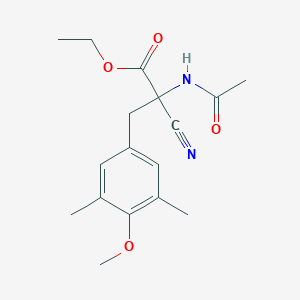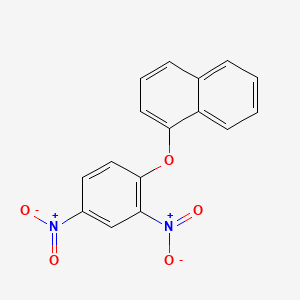
1-(2,4-Dinitrophenoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group
准备方法
The synthesis of 1-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 1-naphthol with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include steps for the recovery and recycling of solvents, making the process more environmentally friendly .
化学反应分析
1-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The naphthalene ring can undergo oxidation reactions to form naphthoquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:
作用机制
The mechanism of action of 1-(2,4-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, the compound can act as a fluorescence probe by undergoing photoinduced electron transfer (PET) reactions. This mechanism allows it to detect the presence of certain molecules, such as hydrogen sulfide, by exhibiting changes in fluorescence intensity .
相似化合物的比较
1-(2,4-Dinitrophenoxy)naphthalene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Both compounds contain nitro groups, but 2,4-Dinitrophenol is known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
Naphthalene-1-acetic acid: This compound is structurally similar but has different functional groups, leading to distinct chemical properties and applications.
1,8-Naphthalimide derivatives: These compounds are used in fluorescence probes and have similar applications in detecting biological molecules.
属性
CAS 编号 |
3761-15-7 |
|---|---|
分子式 |
C16H10N2O5 |
分子量 |
310.26 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)12-8-9-16(14(10-12)18(21)22)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H |
InChI 键 |
BCGKQGJTZQCWJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


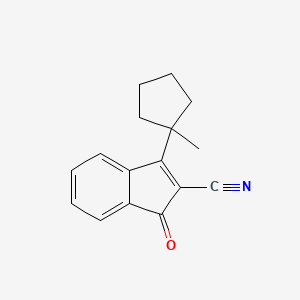
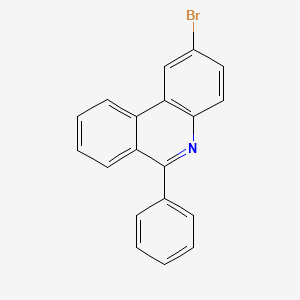
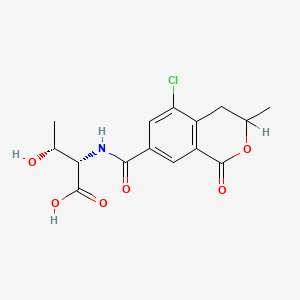

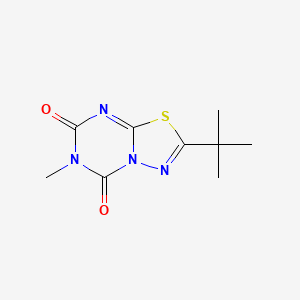
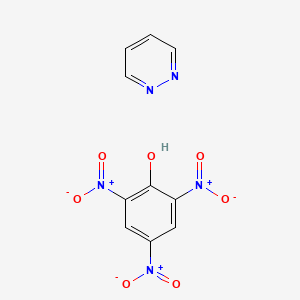

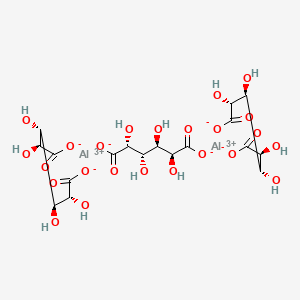
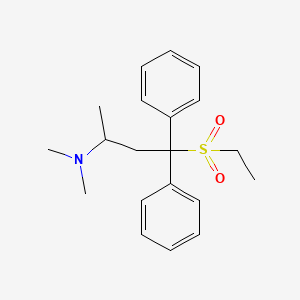
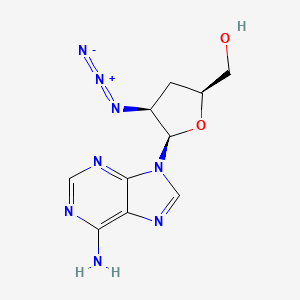

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
